molecular formula C20H24BrN B14477973 N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide CAS No. 68263-45-6

N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide

Cat. No.: B14477973
CAS No.: 68263-45-6
M. Wt: 358.3 g/mol
InChI Key: HEYVAMBZLRUUFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is a chemical compound known for its applications in various fields, including medicine and chemistry. It is structurally related to tricyclic compounds and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide typically involves the alkylation of dibenzo[a,d]cycloheptene with propylamine, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of tricyclic antidepressants, which also target these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

68263-45-6

Molecular Formula

C20H24BrN

Molecular Weight

358.3 g/mol

IUPAC Name

dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;bromide

InChI

InChI=1S/C20H23N.BrH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H

InChI Key

HEYVAMBZLRUUFG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Br-]

Origin of Product

United States

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